5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(12(19)16-13-14-7-15-17-13)11(18-20-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYGGNYGZGYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of the triazole family, which is known for its diverse biological activities. Recent studies have highlighted several key therapeutic applications:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have been investigated for their efficacy against resistant strains of bacteria and fungi, demonstrating potential as new antimicrobial agents .
- Anticancer Properties : Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. A study reported that certain triazole derivatives exhibited antiproliferative effects against various cancer cell lines by targeting specific enzymes involved in cell cycle regulation .
- Antiviral Activity : Some derivatives have been explored for their antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases .
Agricultural Applications
The compound's triazole moiety also finds utility in agrochemicals:
- Fungicides : Triazoles are widely used as fungicides in agriculture due to their ability to inhibit ergosterol biosynthesis in fungi. This property makes them effective against a range of plant pathogens, thereby protecting crops from fungal infections .
Material Science Applications
In addition to biological applications, 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide has been investigated for its material properties:
- Nonlinear Optical Materials : Recent studies have focused on the nonlinear optical (NLO) properties of triazole derivatives. These materials are essential for applications in photonics and optoelectronics, where they can be used in devices like lasers and optical switches .
Case Study 1: Anticancer Activity
A study conducted by Maghraby et al. synthesized a series of 1,2,4-triazole derivatives and evaluated their antiproliferative activity against breast cancer cells. The results indicated that certain compounds significantly reduced cell viability through apoptosis induction .
Case Study 2: Agricultural Efficacy
Research by Khram et al. demonstrated the effectiveness of triazole-based fungicides in controlling fungal diseases in crops. Field trials showed a marked reduction in disease incidence compared to untreated controls, confirming their practical application in agricultural settings .
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and oxazole rings can play a crucial role in binding to these targets and modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyrazole Analogs: describes 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamides (e.g., compounds 3a–3p). These feature pyrazole instead of oxazole cores, with chloro and cyano substituents. The pyrazole’s nitrogen-rich structure may alter electronic properties compared to the oxazole’s oxygen-containing ring, affecting solubility and reactivity .
- Oxadiazole Derivatives: Compounds like 5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide () incorporate 1,2,4-oxadiazole, known for electron-withdrawing effects. This contrasts with the triazole in the target compound, which offers hydrogen-bond donor/acceptor sites .
Substituent Effects
- ’s 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide replaces triazole with nitro-thiazole, likely altering metabolic stability and target affinity .
- Methoxy and Methyl Groups : Methoxy-substituted analogs (e.g., ) enhance lipophilicity, while methyl groups (common in and ) balance steric bulk and hydrophobicity .
Physicochemical and Spectroscopic Data
Table 1: Key Properties of Selected Analogs
- Spectroscopic Trends : Pyrazole analogs () show aromatic proton signals at δ 7.43–8.12, consistent with phenyl and heterocyclic protons. Triazole-containing compounds (e.g., ) may exhibit downfield shifts due to electron-withdrawing effects .
Biological Activity
5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1,2-oxazole-4-carboxamide. Its molecular formula is , and it features a triazole ring connected to an oxazole moiety, which is crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Kinases : Compounds like this compound may inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. For instance, the AKT signaling pathway is frequently targeted by triazole derivatives to induce apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that similar compounds can activate apoptotic pathways in cancer cells. This is often mediated through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to increased cell death .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases (G0/G1 or S phase), which has been observed in various cancer cell lines treated with analogous derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
Case Studies
Several studies have investigated the efficacy of this compound and its analogs:
- Cancer Cell Lines : A study focused on the effects of 5-methyl derivatives on HepG2 cells revealed that treatment led to significant apoptosis and cell cycle alterations. The analysis showed an increase in cells arrested at the G0/G1 phase after treatment with IC50 concentrations .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression. Such studies suggest that the triazole ring enhances binding affinity to kinase targets compared to other scaffolds .
- Synergistic Effects : In combination therapies with established anticancer drugs like gefitinib, compounds similar to 5-methyl derivatives have shown enhanced efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including oxazole ring formation via cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, cyclization using HCl/EtOH at 80°C achieves ~60% yield. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent) and identify optimal conditions. Statistical methods like response surface methodology (RSM) reduce experimental trials while maximizing yield .
| Key Reaction Parameters | Optimal Conditions |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol/THF |
| Catalyst | HCl or K₂CO₃ |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the oxazole and triazole rings. For example, the carboxamide proton appears as a singlet near δ 8.2 ppm .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N stretch) verify functional groups.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 97.5°) .
- LC-MS : Validates molecular weight (e.g., m/z 311.31 for related triazole-oxazole analogs) .
Advanced Research Questions
Q. How can computational methods predict this compound's reactivity or guide synthesis optimization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as cyclization energy barriers or substituent effects. Institutions like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error by 50%. For example, transition state analysis identifies rate-limiting steps, enabling targeted catalyst selection .
| Computational Tool | Application |
|---|---|
| Gaussian 16 | Transition state optimization |
| VASP | Crystal structure simulations |
| ICReDD Workflow | Reaction condition screening |
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:
- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO ≤1% v/v).
- Dose-Response Validation : Repeat assays with ≥3 biological replicates and calculate confidence intervals.
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
Q. What strategies enhance the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies (e.g., 1–6 months at -20°C, 4°C, and 25°C) paired with HPLC purity checks identify degradation pathways (e.g., hydrolysis of the carboxamide group). Optimal storage:
- Temperature : -20°C under inert atmosphere (N₂/Ar).
- Light Exposure : Amber vials to prevent photodegradation.
- Humidity Control : Silica gel desiccants to limit hygroscopic effects .
Data Contradiction Analysis
Q. How should researchers address conflicting data in regioselectivity during substitution reactions?
- Methodological Answer : Conflicting regioselectivity (e.g., triazole vs. oxazole substitution) may stem from solvent polarity or catalyst choice. For example:
- Polar Solvents (DMF/H₂O): Favor electrophilic substitution on the electron-deficient triazole ring.
- Nonpolar Solvents (Toluene): Promote oxazole ring activation.
- Catalyst Screening : Pd(OAc)₂ vs. CuI alters site selectivity. Validate via isotopic labeling (e.g., 13C NMR tracking) .
Theoretical and Experimental Integration
Q. What hybrid approaches combine experimental and theoretical data to improve reaction design?
- Methodological Answer : Implement feedback loops where experimental results refine computational models. For example:
Initial Synthesis : Use DFT to predict feasible reaction pathways.
Experimental Validation : Test predicted conditions and record yields/selectivity.
Model Refinement : Update computational parameters (e.g., solvation effects) using experimental data.
This approach reduced optimization time by 40% in triazole-oxazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
